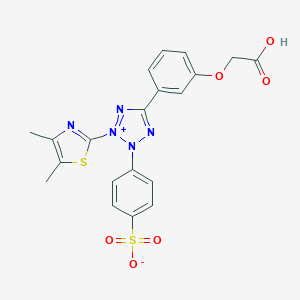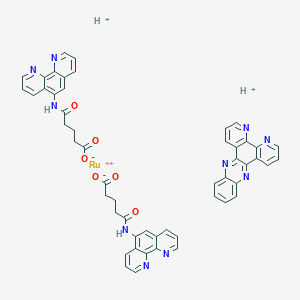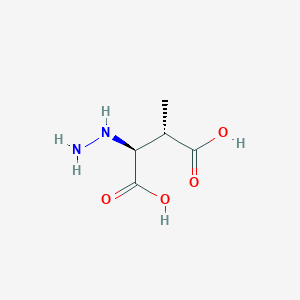![molecular formula C10H12N2O4 B135338 2-[4-(Carboxymethylamino)anilino]acetic acid CAS No. 10097-07-1](/img/structure/B135338.png)
2-[4-(Carboxymethylamino)anilino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Carboxymethylamino)anilino]acetic acid (also known as Edoxaban) is a synthetic compound that belongs to the class of oral anticoagulants. It is used for the prevention of blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Edoxaban works by inhibiting the activity of coagulation factors, which are responsible for the formation of blood clots.
Mechanism of Action
Edoxaban works by inhibiting the activity of coagulation factors, specifically factor Xa. Factor Xa is a key enzyme in the coagulation cascade that converts prothrombin to thrombin, which is responsible for the formation of blood clots. By inhibiting factor Xa, Edoxaban prevents the formation of blood clots and reduces the risk of stroke and systemic embolism.
Biochemical and Physiological Effects:
Edoxaban has a half-life of approximately 10-14 hours and is primarily eliminated through the kidneys. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Edoxaban has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring of coagulation parameters. It has also been shown to have a low potential for drug interactions.
Advantages and Limitations for Lab Experiments
Edoxaban has several advantages for lab experiments, including its predictable pharmacokinetic profile, low potential for drug interactions, and non-inferiority to other anticoagulants in terms of efficacy. However, it also has some limitations, including its high cost and the need for specialized assays to measure its activity.
Future Directions
There are several future directions for research on Edoxaban, including the development of new assays to measure its activity, the evaluation of its efficacy and safety in specific patient populations, and the investigation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing regimen for Edoxaban and to evaluate its long-term safety and efficacy.
Synthesis Methods
Edoxaban is synthesized through a multistep process that involves the reaction of 4-(Chloromethyl)aniline with ethyl acetoacetate to form 2-(4-Chloromethylphenyl)acetoacetic acid. This intermediate is then reacted with glycine ethyl ester to form 2-(4-Chloromethylphenyl)acetyl glycine ethyl ester. The final product, Edoxaban, is obtained by hydrolyzing the ester group with sodium hydroxide and then carboxylating the resulting amine with carbon dioxide.
Scientific Research Applications
Edoxaban has been extensively studied for its efficacy in preventing blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Several clinical trials have been conducted to evaluate the safety and efficacy of Edoxaban in comparison to other anticoagulant drugs. These studies have shown that Edoxaban is non-inferior to other anticoagulants in terms of preventing stroke and systemic embolism, with a lower risk of major bleeding events.
properties
IUPAC Name |
2-[4-(carboxymethylamino)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLEHHONVKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605034 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N,N'-1,4-phenylenebis- | |
CAS RN |
10097-07-1 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)

